molecular formula C7H4ClN3O2 B581794 4-Amino-3-chloro-5-nitrobenzonitrile CAS No. 1456531-72-8

4-Amino-3-chloro-5-nitrobenzonitrile

Cat. No.: B581794
CAS No.: 1456531-72-8
M. Wt: 197.578
InChI Key: OKYSJENLFHYHHB-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile typically involves the nitration of 4-Amino-3-chlorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-chloro-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-chlorobenzonitrile
  • 2-Amino-5-nitrobenzonitrile
  • 2-Amino-3-chloro-5-nitrobenzonitrile

Uniqueness

4-Amino-3-chloro-5-nitrobenzonitrile is unique due to the presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-amino-3-chloro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYSJENLFHYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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